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An overview of the potent in vitro and in vivo activity of the novel antibody-drug conjugate,
ADCT-701, targeting DLK1-expressing solid tumors.

Introduction

ADCT-701 is a novel antibody-drug conjugate (ADC) in development for the treatment of
various solid tumors that express Delta-like homolog 1 (DLK1).[1][2] This protein, highly
expressed during fetal development, has limited expression in adult tissues but is re-expressed
in a range of malignancies, including neuroblastoma, hepatocellular carcinoma (HCC),
rhabdomyosarcoma, small cell lung cancer (SCLC), and adrenocortical carcinoma (ACC).[1][3]
This differential expression profile makes DLK1 an attractive therapeutic target. ADCT-701 is
comprised of a humanized anti-DLK1 monoclonal antibody site-specifically conjugated to the
potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199, via a cleavable linker.[1] This
design allows for the targeted delivery of a powerful cytotoxic agent to tumor cells, minimizing
off-target toxicity. This technical guide provides a comprehensive summary of the preclinical in
vitro and in vivo efficacy of ADCT-701, along with detailed experimental methodologies and a
visualization of its proposed mechanism of action.

Mechanism of Action

ADCT-701 exerts its anti-tumor activity through a multi-step process. Upon administration, the
antibody component of ADCT-701 binds with high affinity to DLK1 expressed on the surface of
tumor cells. Following binding, the ADC-DLK1 complex is internalized by the cell. Inside the

cell, the cleavable linker is processed, releasing the PBD dimer warhead, SG3199. This highly
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cytotoxic molecule then traffics to the nucleus and binds to the minor groove of DNA, forming
DNA cross-links that are difficult for the cell's repair machinery to resolve. These DNA lesions
ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.

DLK1 is known to be a negative regulator of the Notch signaling pathway, a critical pathway
involved in cell fate determination, proliferation, and differentiation.[4] By targeting DLK1,
ADCT-701 may also modulate Notch signaling, further contributing to its anti-tumor effects.
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Figure 1: ADCT-701 Mechanism of Action.

In Vitro Efficacy

ADCT-701 has demonstrated potent and specific cytotoxicity against a panel of human cancer
cell lines expressing varying levels of DLK1.[2]

Cytotoxicity in Solid Tumor Cell Lines

The cytotoxic activity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent Cell
Viability Assay. The half-maximal inhibitory concentration (IC50) values for several cell lines are
summarized in the table below.
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Cell Line Cancer Type IC50 (pg/mL)
A204 Rhabdomyosarcoma 0.0064

Lul35 Small Cell Lung Cancer 0.018

SK-N-FI Neuroblastoma 0.16

Table 1: In Vitro Cytotoxicity of ADCT-701 in Various Cancer Cell Lines.[2]

Experimental Protocol: CellTiter-Glo® Viability Assay

The in vitro cytotoxicity of ADCT-701 was determined using the CellTiter-Glo® Luminescent
Cell Viability Assay (Promega).[5] The protocol is as follows:

o Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Addition: Cells were treated with a serial dilution of ADCT-701 or a non-targeting
isotype control ADC.

¢ Incubation: The plates were incubated for a specified period (typically 72-120 hours) at 37°C
in a humidified atmosphere with 5% CO2.

o Reagent Addition: An equal volume of CellTiter-Glo® reagent was added to each well.

e Lysis and Signal Stabilization: The plates were shaken for 2 minutes to induce cell lysis,
followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

o Luminescence Reading: The luminescence, which is proportional to the amount of ATP and
thus the number of viable cells, was measured using a luminometer.

o Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against
the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
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Figure 2: In Vitro Cytotoxicity Assay Workflow.
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In Vivo Efficacy

The anti-tumor activity of ADCT-701 has been evaluated in several preclinical mouse xenograft
models, including those derived from neuroblastoma, hepatocellular carcinoma, and
adrenocortical carcinoma cell lines and patient tumors.[2][5]

Neuroblastoma Xenograft Model

In a neuroblastoma xenograft model using SK-N-FI cells, a single intravenous dose of ADCT-
701 demonstrated dose-dependent anti-tumor activity.[2]

Treatment Group Dose (mg/kg) Outcome

Vehicle - Progressive Disease

Isotype Control ADC - Progressive Disease
ADCT-701 0.5 1/9 Complete Response (CR)

4/9 CR, 1/9 Partial Response
ADCT-701 1.0 (PR), 1/9 Tumor-Free Survivor
(TFS)

Table 2: In Vivo Efficacy of ADCT-701 in a Neuroblastoma Xenograft Model.[2]

Hepatocellular Carcinoma Patient-Derived Xenograft
(PDX) Model

In a hepatocellular carcinoma PDX model (LI1097), ADCT-701 also showed significant, dose-
dependent anti-tumor efficacy.[2]

Treatment Group Dose (mg/kg) Outcome

Vehicle - Progressive Disease
Isotype Control ADC 1.0 Progressive Disease
ADCT-701 1.0 2/8 CR, 3/8 PR
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Table 3: In Vivo Efficacy of ADCT-701 in a Hepatocellular Carcinoma PDX Model.[2]

Adrenocortical Carcinoma Xenograft Models

ADCT-701 was highly effective in suppressing tumor growth in adrenocortical carcinoma
xenograft models. In both CU-ACC1 and H295R xenografts, treatment with ADCT-701 at 1
mg/kg resulted in significant tumor growth inhibition compared to control groups.[1] Similar
potent anti-tumor activity was observed in ACC patient-derived xenograft models.[1]

Experimental Protocol: Mouse Xenograft Studies

The general protocol for in vivo efficacy studies is as follows:

o Cell Implantation: Human cancer cells or patient-derived tumor fragments are
subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID or BALB/c
nude).

e Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mms3).

e Randomization and Treatment: Mice are randomized into treatment groups and receive a
single intravenous injection of ADCT-701, an isotype control ADC, or vehicle.

o Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

e Endpoint Analysis: The study is terminated when tumors in the control group reach a
specified size or at a predetermined time point. Tumor growth inhibition, regressions (partial
and complete), and tumor-free survival are assessed.
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Figure 3: In Vivo Xenograft Study Workflow.
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The DLK1-Notch Signaling Axis

DLK1 is a non-canonical ligand of the Notch receptor.[4] The canonical Notch signaling
pathway is initiated by the binding of a ligand (e.g., Jagged or Delta-like) to the Notch receptor,
leading to proteolytic cleavage and the release of the Notch intracellular domain (NICD). NICD
then translocates to the nucleus and activates the transcription of target genes. DLK1 can
inhibit this process, likely by competing with canonical ligands for Notch binding, thereby acting
as a negative regulator of Notch signaling.[4] The targeting of DLK1 by ADCT-701 may,
therefore, have downstream effects on this important signaling cascade in tumor cells.
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DLK1 and Notch Signaling Pathway
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Figure 4: DLK1 and the Notch Signaling Pathway.

Conclusion
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The preclinical data for ADCT-701 demonstrate its potent and specific anti-tumor activity in a
variety of DLK1-expressing solid tumor models. The in vitro studies confirm its cytotoxicity in
the nanomolar range against multiple cancer cell lines. The in vivo experiments in xenograft
and patient-derived xenograft models show significant tumor growth inhibition and, in some
cases, complete tumor regression at well-tolerated doses. These promising preclinical results
warrant the further clinical development of ADCT-701 as a potential therapeutic for patients
with DLK1-positive malignancies. A first-in-human phase | clinical trial is currently underway to
evaluate the safety and efficacy of ADCT-701 in patients with neuroendocrine tumors and
carcinomas.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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